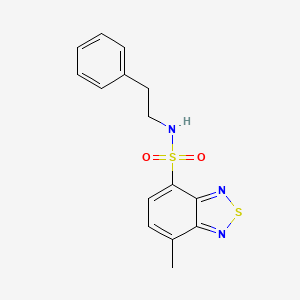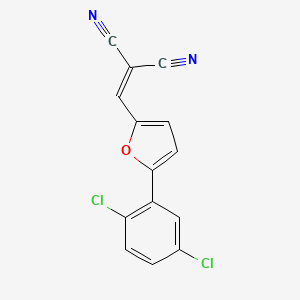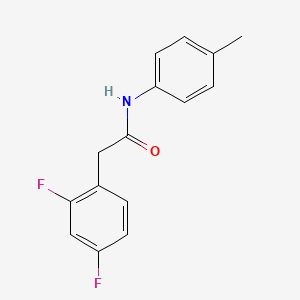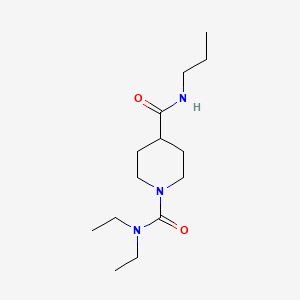
7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound belonging to the benzothiadiazole family Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiadiazole core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Methylation and Phenethylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiadiazole derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties.
Medicinal Chemistry:
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The electron-withdrawing nature of the benzothiadiazole core allows it to participate in various electronic interactions, making it suitable for applications in organic electronics and medicinal chemistry. The sulfonamide group can enhance the compound’s binding affinity to specific biological targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound with a similar core structure but without the methyl, phenethyl, and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
N4,N4,N7,N7-tetraphenylbenzo[c][1,2,5]thiadiazole-4,7-diamine: A derivative used in the design of red thermally activated delayed fluorescence emitters.
Uniqueness
7-methyl-N-phenethyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts additional chemical and biological properties
Properties
IUPAC Name |
7-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-11-7-8-13(15-14(11)17-21-18-15)22(19,20)16-10-9-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOTWRCPMKULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(DIMETHYLAMINO)-2-(TRIFLUOROMETHYL)PYRIDIN-3-YL]ETHAN-1-ONE](/img/structure/B5607196.png)
![(3aR,6aR)-5-pyridin-3-ylsulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5607200.png)
![N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B5607212.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)
![1-(benzylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5607234.png)
![N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)


![1-{1-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5607266.png)
![5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5607271.png)
![5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5607273.png)
![METHYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5607277.png)
![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)
